1-Dearginyl-2,4-deprolyl-3-delysine-substance P

Description

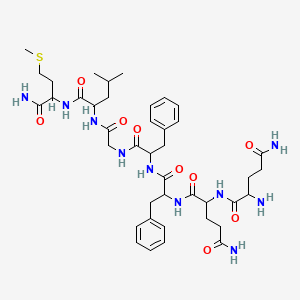

This compound has a molecular formula of C41-H60-N10-O9-S and is primarily involved in pain transmission and inflammatory responses . It is used extensively in biomedical research to study the effects and interactions of Substance P in various diseases, including pain disorders, inflammation, and neurodegenerative conditions.

Properties

IUPAC Name |

2-amino-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H60N10O9S/c1-24(2)20-30(40(59)48-28(36(45)55)18-19-61-3)47-35(54)23-46-38(57)31(21-25-10-6-4-7-11-25)50-41(60)32(22-26-12-8-5-9-13-26)51-39(58)29(15-17-34(44)53)49-37(56)27(42)14-16-33(43)52/h4-13,24,27-32H,14-23,42H2,1-3H3,(H2,43,52)(H2,44,53)(H2,45,55)(H,46,57)(H,47,54)(H,48,59)(H,49,56)(H,50,60)(H,51,58) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHJIELOJQJHCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H60N10O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Dearginyl-2,4-deprolyl-3-delysine-substance P involves the removal of specific amino acids from the parent compound, Substance P. The synthetic route typically includes:

Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents like HBTU or DIC and deprotection reagents like TFA.

Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level.

Chemical Reactions Analysis

1-Dearginyl-2,4-deprolyl-3-delysine-substance P can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction: Reductive reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing disulfide bonds within the peptide.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the peptide’s functional groups.

Scientific Research Applications

1-Dearginyl-2,4-deprolyl-3-delysine-substance P has several scientific research applications:

Chemistry: It is used to study peptide synthesis, modification, and degradation processes.

Biology: Researchers use this compound to investigate the role of Substance P in cellular signaling, receptor binding, and neuropeptide interactions.

Medicine: It is explored for its potential therapeutic applications in treating pain, inflammation, and certain neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-Dearginyl-2,4-deprolyl-3-delysine-substance P involves its interaction with neurokinin receptors, particularly the NK1 receptor. Upon binding to these receptors, it triggers a cascade of intracellular signaling pathways that lead to the release of various neurotransmitters and inflammatory mediators. This interaction is crucial for its role in pain transmission and inflammatory responses.

Comparison with Similar Compounds

1-Dearginyl-2,4-deprolyl-3-delysine-substance P is unique due to its specific amino acid sequence and its ability to selectively interact with NK1 receptors. Similar compounds include:

Substance P: The parent compound from which this compound is derived.

Neurokinin A and B: Other neuropeptides that interact with neurokinin receptors but have different amino acid sequences and biological functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.